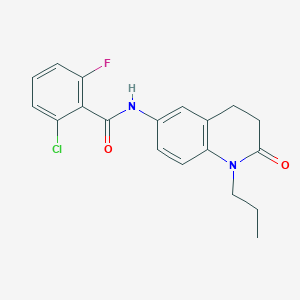

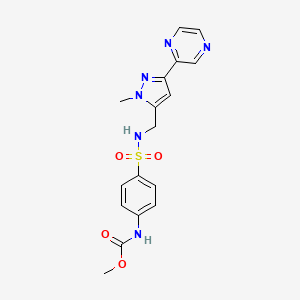

![molecular formula C15H26INO3 B2487425 Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 2141577-06-0](/img/structure/B2487425.png)

Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of spirocyclic compounds like "Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate" often involves complex synthetic routes to incorporate the spirocyclic framework, which is pivotal for their biological and chemical properties. For instance, Meyers et al. (2009) describe efficient and scalable synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting methodologies that could be adapted for the synthesis of related compounds, including our target molecule (Meyers et al., 2009).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their spiro linkage, where two cyclic systems are joined at a single atom. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and characterized its structure using X-ray diffraction, showcasing the detailed molecular architecture that is likely similar to our target compound, emphasizing the spirocyclic and bicyclic nature inherent to these molecules (Moriguchi et al., 2014).

Chemical Reactions and Properties

Spirocyclic compounds like "this compound" participate in a variety of chemical reactions, offering pathways to derivative compounds and further functionalization. For example, Moskalenko and Boev (2012) reported on the reactions of a related spirocyclic compound with N,N-dimethylformamide dimethyl acetal, highlighting the reactivity of such compounds toward nucleophilic attack and subsequent condensation reactions (Moskalenko & Boev, 2012).

Physical Properties Analysis

The physical properties of "this compound" such as melting point, boiling point, solubility, and crystal structure are essential for understanding its behavior in different environments and applications. The study by Moriguchi et al. (2014) provides insights into the crystal structure and solubility aspects, which are crucial for the formulation and application of these compounds in various fields (Moriguchi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, of "this compound" are pivotal for its applications in synthesis and drug design. The work by Li et al. (2014) on the synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes through one-pot reactions underscores the versatility and reactive potential of spirocyclic compounds in generating a wide range of derivative molecules (Li et al., 2014).

Applications De Recherche Scientifique

Environmental Impact and Occurrence

Tert-butyl compounds, including Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, have been the subject of various studies due to their widespread use and potential environmental impact. Studies have observed the occurrence of synthetic phenolic antioxidants (SPAs) such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), which are structurally related to Tert-butyl compounds, in various environmental matrices. The detection of these compounds in humans (fat tissues, serum, urine, breast milk, and fingernails) indicates potential human exposure pathways, including food intake, dust ingestion, and the use of personal care products. Moreover, the toxicity studies of SPAs have raised concerns about their potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity (Liu & Mabury, 2020).

Biodegradation and Fate in Environment

The degradation and fate of compounds similar to this compound, specifically methyl tert-butyl ether (MTBE), in the environment have been extensively studied. MTBE, a fuel oxygenate, is known for its extensive use and resulting environmental concerns. Studies have focused on the microbial degradation of MTBE and its intermediate, tert-butyl alcohol (TBA), under various redox conditions. Despite potential biodegradation pathways under oxic and nearly all anoxic conditions, site-specific conditions significantly influence degradation rates and pathways. The majority of MTBE and TBA-degrading cultures identified so far utilize oxygen as the terminal electron acceptor, indicating the slow biodegradation rate of fuel oxygenates compared to hydrocarbons present in gasoline (Schmidt et al., 2004).

Industrial and Commercial Applications

In the industrial and commercial sectors, compounds with a tert-butyl group, like this compound, find applications in various fields due to their unique properties. For instance, natural neo acids and neo alkanes, including their analogs and derivatives, demonstrate different biological activities and are prospects for future chemical preparations. These compounds are potential candidates as antioxidants and agents with anticancer, antimicrobial, and antibacterial properties. Furthermore, some synthetic bioactive compounds containing a tertiary butyl group(s) have shown high anticancer, antifungal, and other activities, indicating their potential in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26INO3/c1-14(2,3)20-13(18)17-9-7-15(8-10-17)6-4-5-12(11-16)19-15/h12H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKSAQBYSYHWQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCCC(O2)CI)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

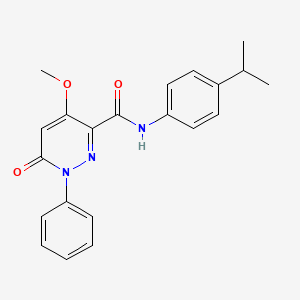

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)

![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)

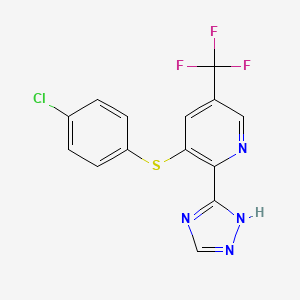

![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)

![1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide](/img/structure/B2487362.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide](/img/structure/B2487363.png)

![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2487364.png)

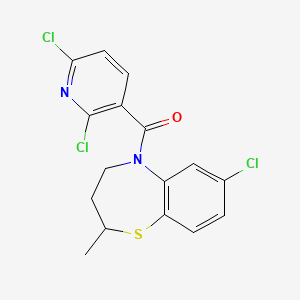

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-1,3-dimethyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2487365.png)